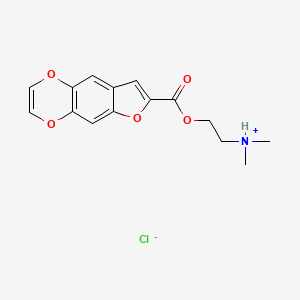![molecular formula C12H25ClN2 B13730481 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride CAS No. 3134-48-3](/img/structure/B13730481.png)
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is a chemical compound with the molecular formula C12H25ClN2 and a molecular weight of 232.793 g/mol. It is known for its unique spiro structure, which consists of a bicyclic system where two rings are connected through a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride typically involves the reaction of 3-azaspiro[5.5]undecane with dimethylamine in the presence of hydrochloric acid. The reaction conditions usually require a controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain a high-quality product suitable for research and commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane derivatives: Compounds with similar spiro structures but different functional groups.
1,3-Dioxane derivatives: Compounds with oxygen-containing heterocycles.
1,3-Dithiane derivatives: Compounds with sulfur-containing heterocycles.
Uniqueness
3-Azaspiro[5.5]undecan-3-yl(dimethyl)azanium chloride is unique due to its specific spiro structure and the presence of both nitrogen and chlorine atoms. This combination of features imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
Número CAS |
3134-48-3 |
|---|---|
Fórmula molecular |
C12H25ClN2 |
Peso molecular |
232.79 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-azaspiro[5.5]undecan-3-amine;hydrochloride |
InChI |
InChI=1S/C12H24N2.ClH/c1-13(2)14-10-8-12(9-11-14)6-4-3-5-7-12;/h3-11H2,1-2H3;1H |
Clave InChI |
OOURZYIQIXENLQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)N1CCC2(CCCCC2)CC1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



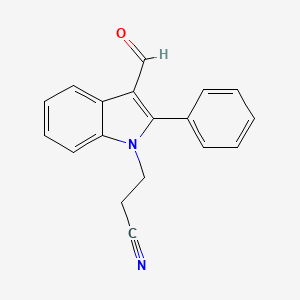
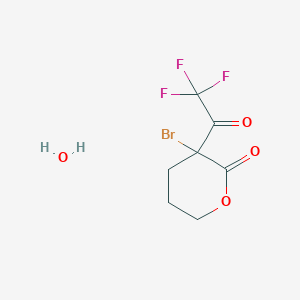
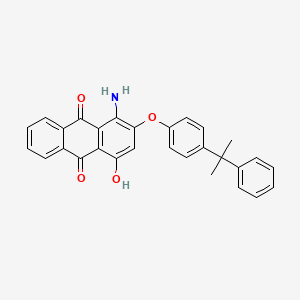
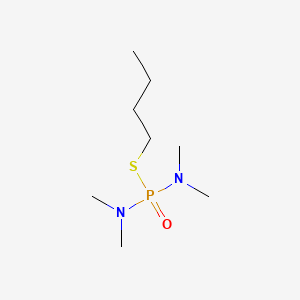
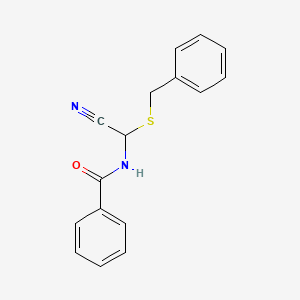
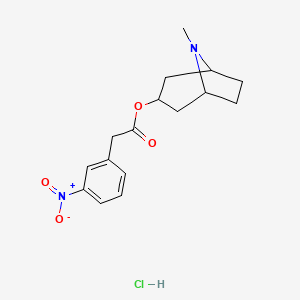

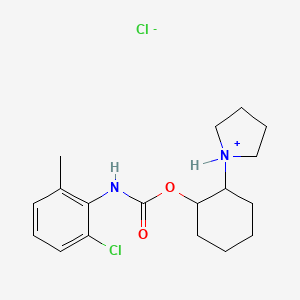

![8-Bromo-6-chloro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13730459.png)

